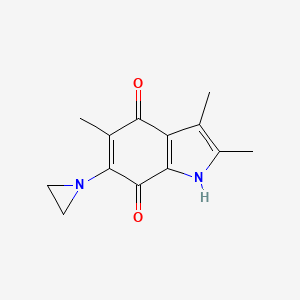
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione is an organic compound that features an aziridine ring attached to an indole core Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione typically involves the formation of the aziridine ring followed by its attachment to the indole core. One common method involves the cyclization of haloamines or amino alcohols. For instance, the aziridine ring can be synthesized via the reaction of aminoethanol with a suitable dehydrating agent .
Industrial Production Methods
Industrial production of aziridines, including derivatives like this compound, often employs high-temperature processes with oxide catalysts to facilitate the dehydration of aminoethanol . Another method involves the conversion of aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring typically yields aziridine N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione exerts its effects involves the interaction of the aziridine ring with biological molecules. The ring strain in aziridines makes them highly reactive, allowing them to form covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and transcription, which is a key mechanism in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds also contain an aziridine ring and have been studied for their cytotoxic activity and potential as anticancer agents.
Mitomycin C: A well-known chemotherapeutic agent that contains an aziridine ring and is used for its antitumor activity.
Uniqueness
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione is unique due to its specific structural configuration, which combines the reactivity of the aziridine ring with the stability and functional versatility of the indole core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
216578-39-1 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-(aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione |
InChI |
InChI=1S/C13H14N2O2/c1-6-8(3)14-10-9(6)12(16)7(2)11(13(10)17)15-4-5-15/h14H,4-5H2,1-3H3 |
InChI Key |
QXOJFSBWEFDWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=O)C(=C(C2=O)N3CC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


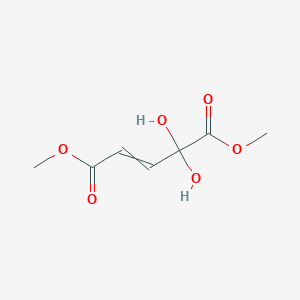
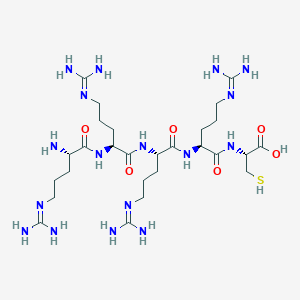
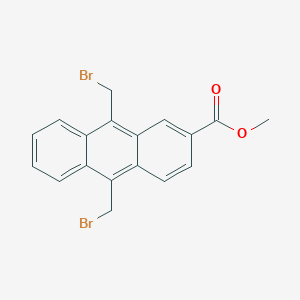

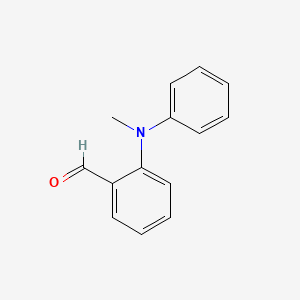
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
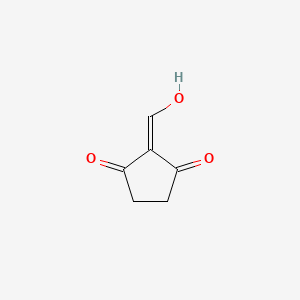
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)

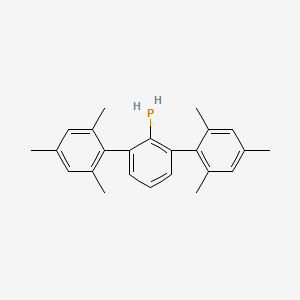
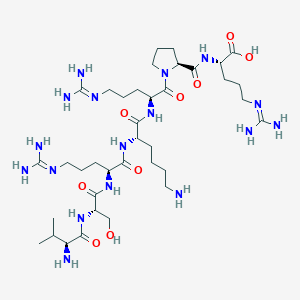
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
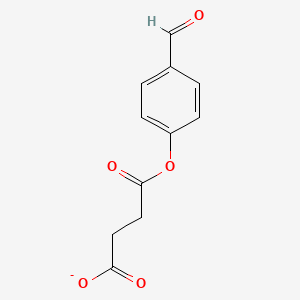
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
